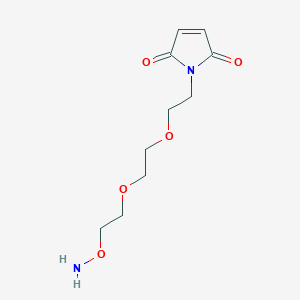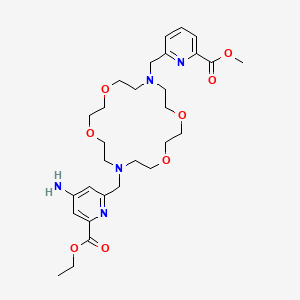
Thalidomide-O-C6-NH2 TFA
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thalidomide-O-amido-C6-NH2 trifluoroacetate is a synthesized E3 ligase ligand-linker conjugate. It incorporates a thalidomide-based cereblon ligand and a linker, making it a valuable compound in the synthesis of proteolysis-targeting chimeras (PROTACs) .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Thalidomide-O-amido-C6-NH2 trifluoroacetate is synthesized by conjugating a thalidomide-based cereblon ligand with an alkylC6 linker and a terminal amine. The synthesis involves multiple steps, including the protection and deprotection of functional groups, coupling reactions, and purification processes .
Industrial Production Methods
The industrial production of thalidomide-O-amido-C6-NH2 trifluoroacetate follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The compound is typically produced in reagent grade for research purposes .
Analyse Chemischer Reaktionen
Types of Reactions
Thalidomide-O-amido-C6-NH2 trifluoroacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various derivatives of thalidomide-O-amido-C6-NH2 trifluoroacetate, which can be used for further research and development in PROTAC synthesis .
Wissenschaftliche Forschungsanwendungen
Thalidomide-O-amido-C6-NH2 trifluoroacetate has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of PROTACs, which are valuable tools for targeted protein degradation.
Biology: Employed in studies involving protein-protein interactions and the ubiquitin-proteasome system.
Medicine: Investigated for its potential therapeutic applications in treating various diseases by targeting specific proteins for degradation.
Industry: Utilized in the development of new drugs and therapeutic agents
Wirkmechanismus
Thalidomide-O-amido-C6-NH2 trifluoroacetate exerts its effects by binding to cereblon, a substrate recognition receptor for the Cullin 4 RING E3 ubiquitin ligase complex. This binding induces the recruitment of target proteins, leading to their ubiquitination and subsequent degradation by the proteasome. The compound’s mechanism of action involves modulating the activity of the ubiquitin-proteasome system, which plays a crucial role in maintaining cellular homeostasis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Lenalidomide: An immunomodulatory drug that also targets cereblon and is used in the treatment of multiple myeloma.
Pomalidomide: Another immunomodulatory drug with similar mechanisms of action, used for treating multiple myeloma and other conditions.
Thalidomide: The parent compound, known for its immunomodulatory and anti-angiogenic properties .
Uniqueness
Thalidomide-O-amido-C6-NH2 trifluoroacetate is unique due to its specific structure, which includes an alkylC6 linker and a terminal amine. This structure allows for efficient conjugation to target proteins, making it a valuable tool in PROTAC research and development .
Eigenschaften
IUPAC Name |
4-(6-aminohexoxy)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O5.C2HF3O2/c20-10-3-1-2-4-11-27-14-7-5-6-12-16(14)19(26)22(18(12)25)13-8-9-15(23)21-17(13)24;3-2(4,5)1(6)7/h5-7,13H,1-4,8-11,20H2,(H,21,23,24);(H,6,7) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSWDVCMWKADMFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCCCCCCN.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24F3N3O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![3,6-bis[(E)-2-(1-methylpyridin-1-ium-2-yl)ethenyl]-9H-carbazole;diiodide](/img/structure/B8103988.png)

